(-)-Asparagine

Catalog No.
S664119
CAS No.
5794-13-8
M.F
C4H8N2O3
M. Wt
132.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Asparagine

CAS Number

5794-13-8

Product Name

(-)-Asparagine

IUPAC Name

(2S)-2,4-diamino-4-oxobutanoic acid

Molecular Formula

C4H8N2O3

Molecular Weight

132.12 g/mol

InChI

InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1

InChI Key

DCXYFEDJOCDNAF-REOHCLBHSA-N

SMILES

Array

solubility

Practically insoluble in methanol, ethanol, ether, benzene. Soluble in acids and alkalies
In water, 2.94X10+4 mg/L at 25 °C
29.4 mg/mL

Synonyms

Z-Cys(Z)-OH;57912-35-3;N,S-Di-Z-L-cysteine;N,S-Dicarbobenzoxy-L-Cysteine;N,S-diCBZ-cysteine;L-Cysteine,N,S-bis[(phenylmethoxy)carbonyl]-;AC1ODWAS;96070_ALDRICH;SCHEMBL1158249;96070_FLUKA;CTK5A7628;MolPort-003-939-921;PXKPRICKEUGRRR-INIZCTEOSA-N;ZINC2575491;7869AH;CZ-105;KM0153;AKOS024464823;AK163591;RT-003726;FT-0696166;ST24050361;N-(Phenylmethoxycarbonyl)-S-(phenylmethyloxycarbonyl)-L-cysteine;(2R)-2-(phenylmethoxycarbonylamino)-3-phenylmethoxycarbonylsulfanylpropanoicacid

Canonical SMILES

C(C(C(=O)O)N)C(=O)N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)N

L-asparagine is an optically active form of asparagine having L-configuration. It has a role as a nutraceutical, a micronutrient, a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a mouse metabolite and a plant metabolite. It is an aspartate family amino acid, a proteinogenic amino acid, an asparagine and a L-alpha-amino acid. It is a conjugate base of a L-asparaginium. It is a conjugate acid of a L-asparaginate. It is an enantiomer of a D-asparagine. It is a tautomer of a L-asparagine zwitterion.
A non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue. It is biosynthesized from aspartic acid and ammonia by asparagine synthetase. (From Concise Encyclopedia Biochemistry and Molecular Biology, 3rd ed)
L-Asparagine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Asparagine has been reported in Angelica gigas, Pinus densiflora, and other organisms with data available.
Asparagine is a non-essential amino acid in humans, Asparagine is a beta-amido derivative of aspartic acid and plays an important role in the biosynthesis of glycoproteins and other proteins. A metabolic precursor to aspartate, Asparagine is a nontoxic carrier of residual ammonia to be eliminated from the body. Asparagine acts as diuretic. (NCI04)
Asparagine (Asn) is one of the 20 most common natural amino acids on Earth. It has carboxamide as the side chain's functional group. It is considered a non-essential amino acid. Asparagine is not an essential amino acid, which means that it can be synthesized from central metabolic pathway intermediates in humans and is not required in the diet. The precursor to asparagine is oxaloacetate. Oxaloacetate is converted to aspartate using a transaminase enzyme. The enzyme transfers the amino group from glutamate to oxaloacetate producing alpha-ketoglutarate and aspartate. The enzyme asparagine synthetase produces asparagine, AMP, glutamate, and pyrophosphate from aspartate, glutamine, and ATP. In the asparagine synthetase reaction, ATP is used to activate aspartate, forming beta-aspartyl-AMP. glutamine donates an ammonium group which reacts with beta-aspartyl-AMP to form asparagine and free AMP. Since the asparagine side chain can make efficient hydrogen bond interactions with the peptide backbone, asparagines are often found near the beginning and end of alpha-helices, and in turn motifs in beta sheets. Its role can be thought as capping the hydrogen bond interactions which would otherwise need to be satisfied by the polypeptide backbone. glutamines have an extra methylene group, have more conformational entropy and thus are less useful in this regard. Asparagine also provides key sites for N-linked glycosylation, modification of the protein chain with the addition of carbohydrate chains. A reaction between asparagine and reducing sugars or reactive carbonyls produces acrylamide (acrylic amide) in food when heated to sufficient temperature, i.e. baking. These occur primarily in baked goods such as french fries, potato chips, and roasted coffee. Asparagine was first isolated in 1806 from asparagus juice, in which it is abundant--hence its name--becoming the first amino acid to be isolated. The smell observed in the urine of some individuals after their consumption of asparagus is attributed to a byproduct of the metabolic breakdown of asparagine, asparagine-amino-succinic-acid monoamide. (However, some scientists disagree and implicate other substances in the smell, especially methanethiol). It is biosynthesized from aspartic acid and ammonia by asparagine synthetase.
A non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue. It is biosynthesized from ASPARTIC ACID and AMMONIA by asparagine synthetase. (From Concise Encyclopedia Biochemistry and Molecular Biology, 3rd ed)

L-Asparagine monohydrate (CAS 5794-13-8) is a polar, uncharged amino acid derivative utilized as a critical nitrogen source in biomanufacturing, cell culture media, and peptide synthesis. Unlike its anhydrous counterpart, the monohydrate form crystallizes in a stable orthorhombic lattice at room temperature, providing resistance to ambient moisture absorption[1]. This compound serves as a fundamental raw material for the commercial biomanufacture of therapeutic recombinant proteins and monoclonal antibodies (mAbs), where it buffers culture pH, supports amino acid homeostasis, and mitigates the accumulation of cytotoxic ammonia compared to less stable nitrogen sources [2].

Substituting L-asparagine monohydrate with anhydrous L-asparagine (CAS 70-47-3) or L-glutamine introduces severe process variability and cytotoxicity risks. Anhydrous L-asparagine is highly hygroscopic; it readily absorbs atmospheric moisture to transition toward the monohydrate state, which alters its molecular weight and leads to inaccurate molar dosing during bulk media formulation [1]. Furthermore, substituting asparagine with L-glutamine in extended fed-batch cultures is problematic because free glutamine spontaneously degrades at 37°C in aqueous media, releasing equimolar amounts of toxic ammonia and pyroglutamate [2]. This degradation compromises cell viability and limits monoclonal antibody titers, making L-asparagine monohydrate the required baseline for stable, high-yield bioprocessing.

Molar Dosing Precision via Crystal Hydrate Stability

L-Asparagine monohydrate maintains a stable orthorhombic crystal lattice under standard ambient conditions, resisting further moisture uptake. In contrast, anhydrous L-asparagine is highly hygroscopic and will spontaneously absorb atmospheric moisture to transition toward the monohydrate state. Thermogravimetric and dynamic vapor sorption analyses demonstrate that the anhydrous form exhibits significant weight variance upon exposure to air, whereas the monohydrate form maintains a constant weight, losing its 11.5–12.5% hydration water only when heated above 82°C[1].

Evidence DimensionAmbient moisture absorption (weight variance)
Target Compound DataStable weight (0% spontaneous moisture uptake at standard humidity)
Comparator Or BaselineAnhydrous L-Asparagine (>1% weight variance due to hygroscopicity)
Quantified DifferenceElimination of moisture-induced weighing errors
ConditionsOpen-air exposure at standard room temperature and humidity

Prevents batch-to-batch molar inconsistencies during the bulk formulation of cell culture media and solid-phase peptide synthesis.

Reduction of Cytotoxic Ammonia Accumulation in Bioreactors

While both L-asparagine and L-glutamine serve as critical nitrogen sources, free L-glutamine is notoriously unstable in aqueous cell culture media, spontaneously decomposing at 37°C to release toxic ammonium ions and pyroglutamate. L-Asparagine exhibits significantly higher aqueous stability, undergoing non-enzymatic deamidation at a vastly reduced rate. In Chinese Hamster Ovary (CHO) cell fed-batch processes, optimizing the media with L-asparagine rather than relying solely on high glutamine concentrations buffers the culture pH, reduces lactate formation, and prevents premature cell death caused by ammonia toxicity [1].

Evidence DimensionSpontaneous ammonia release in aqueous media
Target Compound DataLow non-enzymatic deamidation rate
Comparator Or BaselineL-Glutamine (rapid spontaneous degradation at 37°C)
Quantified DifferenceSignificant reduction in cytotoxic ammonia accumulation
ConditionsAqueous cell culture media at 37°C over extended fed-batch cycles

Extends cell viability and increases monoclonal antibody (mAb) yields in industrial biomanufacturing.

Thermal Phase Stability for Dry Powder Processing

The structural integrity of amino acids during milling and dry powder blending is critical for downstream dissolution. Differential Scanning Calorimetry (DSC) and X-ray diffraction studies confirm that L-asparagine monohydrate retains its stable orthorhombic crystal structure up to approximately 82°C. Above this onset temperature, it undergoes dehydration to form a monoclinic anhydrous phase. Because typical dry powder media milling and storage occur well below 82°C, the monohydrate form ensures a predictable, non-reactive solid state, avoiding the spontaneous phase transitions and caking that anhydrous L-asparagine undergoes when exposed to trace environmental moisture [1].

Evidence DimensionCrystal phase stability threshold
Target Compound DataStable orthorhombic phase up to ~82°C
Comparator Or BaselineAnhydrous L-Asparagine (prone to moisture-induced phase shifts at room temperature)
Quantified DifferenceGuaranteed phase stability under standard processing temperatures
ConditionsSolid-state thermal analysis (DSC/XRD) below 82°C

Ensures predictable flowability, prevents caking during dry media blending, and guarantees consistent dissolution kinetics.

Upstream Bioprocessing and mAb Production

Directly leveraging its low ammonia generation profile (Section 3), L-asparagine monohydrate is utilized as a primary nitrogen source in CHO cell fed-batch media to maximize therapeutic protein yields without inducing premature cytotoxicity [1].

Solid-Phase Peptide Synthesis (SPPS)

Because of its high molar stability and resistance to ambient moisture (Section 3), the monohydrate form prevents stoichiometric errors during the coupling of asparagine residues in peptide API manufacturing [2].

Dry Powder Cell Culture Media Formulation

Its thermal stability up to 82°C and non-hygroscopic orthorhombic lattice make it the preferred form for blending and milling bulk dry media without risking caking or phase transitions [3].

Physical Description

Pellets or Large Crystals
Solid; [Merck Index] White hygroscopic powder; [Alfa Aesar MSDS]
Solid

Color/Form

Orthorhombic bisphenoidal crystals

XLogP3

-3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

132.05349212 Da

Monoisotopic Mass

132.05349212 Da

Heavy Atom Count

9

Density

1.543 g/cu cm at 15/4 °C

Decomposition

When heated to decomposition it emits toxic fumes of /nitrogen oxides/.

Melting Point

234-235 °C
234 - 235 °C

UNII

5Z33R5TKO7

Related CAS

28088-48-4

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Mechanism of Action

Asparagine, a non-essential amino acid is important in the metabolism of toxic ammonia in the body through the action of asparagine synthase which attaches ammonia to aspartic acid in an amidation reaction. Asparagine is also used as a structural component in many proteins.
Iron absorption in rats was evaluated with concurrent administration of each of 10 amino acid solutions and ascorbic acid. Asparagine, glycine, serine and ascorbic acid caused a statistically significant increase in iron absorption, with greatest effects for asparagine and glycine. No correlations were found between absorption increases and stability constants of the amino acid-iron complex.

Vapor Pressure

0.00000005 [mmHg]

Other CAS

3130-87-8
5794-13-8

Wikipedia

Asparagine

Use Classification

Cosmetics -> Antistatic

Methods of Manufacturing

Produced by direct fermentation of carbohydrates
Isolated as a byproduct from the production of potato starch. A simple synthesis of L-asparagine from L-aspartic acid which is esterified to the beta methylester followed by treatment with ammonia.

General Manufacturing Information

Construction
L-Asparagine: ACTIVE
Asparagine: ACTIVE
Non-essential amino acid existing in the D(+) and L(-) isomeric forms as well as the racemic DL mixture. The L(-) asparagine is the most common form.
First isolated from asparagus juice
Studies on model systems of amino acids and sugars have indicated that acrylamide can be generated from asparagine or from amino acids that can produce acrylic acid either directly such as beta-alanine, aspartic acid and carnosine or indirectly such as cysteine and serine. The main pathway specifically involves asparagine and produces acrylamide directly after a sugar-assisted decarboxylation and 1,2-elimination steps and the second non-specific pathway involves the initial formation of acrylic acid from different sources and its subsequent interaction with ammonia to produce acrylamide.
Structural considerations dictate that asparagine alone may be converted thermally into acrylamide through decarboxylation and deamination reactions. However, the main product of the thermal decomposition of asparagine was maleimide, mainly due to the fast intramolecular cyclization reaction that prevents the formation of acrylamide. On the other hand, asparagine, in the presence of reducing sugars, was able to generate acrylamide in addition to maleimide. ...

Dates

Last modified: 08-15-2023

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